molecular formula C23H23N5O3 B10921835 6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10921835
M. Wt: 417.5 g/mol
InChI Key: JLKDAJIDSXCMNT-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization reactions: Formation of the isoxazolo[5,4-b]pyridine core.

    Substitution reactions: Introduction of the cyclopropyl and isopropyl groups.

    Coupling reactions: Attachment of the methoxyphenyl group.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Formation of reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with cellular receptors to modulate biological activity.

    Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.

    Signal transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridines: Compounds with similar core structures.

    Pyrazole derivatives: Compounds containing the pyrazole moiety.

    Methoxyphenyl compounds: Molecules with methoxyphenyl groups.

Uniqueness

6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-propan-2-ylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-13(2)28-10-9-19(26-28)25-22(29)17-12-18(14-7-8-14)24-23-20(17)21(27-31-23)15-5-4-6-16(11-15)30-3/h4-6,9-14H,7-8H2,1-3H3,(H,25,26,29)

InChI Key

JLKDAJIDSXCMNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5

Origin of Product

United States

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